molecular formula C6H7IN2 B1523399 3-Iodo-2-methylpyridin-4-amine CAS No. 849353-18-0

3-Iodo-2-methylpyridin-4-amine

Cat. No.: B1523399
CAS No.: 849353-18-0
M. Wt: 234.04 g/mol
InChI Key: QXLNGQDQSRPWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-methylpyridin-4-amine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, characterized by the presence of an iodine atom at the third position, a methyl group at the second position, and an amine group at the fourth position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-methylpyridin-4-amine typically involves the iodination of 2-methylpyridin-4-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF), under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow processes and the use of more efficient catalysts and reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-methylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Iodo-2-methylpyridin-4-amine depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the iodine atom and the amine group allows for various interactions, including hydrogen bonding and halogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-2-methylpyridin-4-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its analogs. The iodine atom enhances the compound’s ability to participate in halogen bonding, which can be crucial for its interaction with biological targets .

Properties

IUPAC Name

3-iodo-2-methylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2/c1-4-6(7)5(8)2-3-9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLNGQDQSRPWMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704458
Record name 3-Iodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849353-18-0
Record name 3-Iodo-2-methylpyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of KI (1.96 g, 11.9 mmol) and I2 (1.87 g, 7.36 mmol) in 10 mL of water was added to a refluxing solution of the 2-methylpyridin-4-ylamine (1.00 g, 9.25 mmol) and sodium carbonate (683 mg, 6.44 mmol) in 5 mL of water. The mixture was heated at reflux for 2 hours, cooled to room temperature, and treated with 20 mL of ethyl acetate (EtOAc). Phases were separated and the aqueous layer was extracted with three 20 mL portions of ethyl acetate. The combined organic layers were washed with a saturated aqueous sodium thiosulfate (Na2S2O3) solution, dried over magnesium sulfate, and concentrated in vacuo. Flash chromatography (30% ethyl acetate in hexanes to 100% ethyl acetate, gradient) of the resulting residue yielded 4-amino-3-iodo-6-methylpyridine (first eluting: 226 mg, 11% yield) and 4-amino-3-iodo-2-methylpyridine (second eluting: 116 mg; 5% yield).
Name
Quantity
1.87 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
683 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-2-methylpyridin-4-amine
Reactant of Route 2
Reactant of Route 2
3-Iodo-2-methylpyridin-4-amine
Reactant of Route 3
Reactant of Route 3
3-Iodo-2-methylpyridin-4-amine
Reactant of Route 4
Reactant of Route 4
3-Iodo-2-methylpyridin-4-amine
Reactant of Route 5
3-Iodo-2-methylpyridin-4-amine
Reactant of Route 6
Reactant of Route 6
3-Iodo-2-methylpyridin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.